molecular formula C17H18N2O5 B5782497 N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5782497
M. Wt: 330.33 g/mol
InChI Key: QANGDKBNQAXTOF-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a carbamoyl group attached to a phenyl ring, which is further connected to a benzamide moiety substituted with three methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide to form an intermediate, which is then reduced to yield the desired compound . The reaction conditions typically involve the use of solvents such as dimethylformamide and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

For industrial production, the synthetic pathway is optimized to improve yields and reduce costs. This often involves the use of safer and more efficient solvents and reagents. The process may also be scaled up using continuous flow reactors to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the production of pigments and dyes

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various biochemical pathways, which are currently under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxybenzamide moiety differentiates it from other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

N-(4-carbamoylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)17(21)19-12-6-4-10(5-7-12)16(18)20/h4-9H,1-3H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANGDKBNQAXTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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